molecular formula C92H71ClN2O46 B12729673 Chlorpheniramine Tannate CAS No. 1405-56-7

Chlorpheniramine Tannate

Cat. No.: B12729673
CAS No.: 1405-56-7
M. Wt: 1976.0 g/mol
InChI Key: KOOFUFFGNZKXFG-HBNMXAOGSA-N
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Description

Chlorpheniramine tannate is a compound formed by the combination of chlorpheniramine and tannic acid. Chlorpheniramine is a first-generation antihistamine commonly used to relieve symptoms of allergy, hay fever, and the common cold. It works by blocking the action of histamine, a substance in the body that causes allergic symptoms . Tannic acid, on the other hand, is a type of polyphenol that has astringent properties. The combination of these two compounds results in this compound, which is used in various pharmaceutical formulations to provide relief from allergic reactions with potentially reduced side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpheniramine tannate is synthesized by reacting chlorpheniramine with tannic acid. The reaction typically involves dissolving chlorpheniramine in a suitable solvent, such as ethanol or methanol, and then adding tannic acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale mixing of chlorpheniramine and tannic acid under controlled conditions. The reaction is carried out in reactors equipped with stirring mechanisms to ensure uniform mixing. The product is then purified through filtration and drying processes to obtain the final compound in a stable form .

Chemical Reactions Analysis

Types of Reactions

Chlorpheniramine tannate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chlorpheniramine tannate has a wide range of applications in scientific research, including:

Mechanism of Action

Properties

CAS No.

1405-56-7

Molecular Formula

C92H71ClN2O46

Molecular Weight

1976.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C76H52O46.C16H19ClN2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h1-20,52,63-65,76-101H,21H2;3-9,11,15H,10,12H2,1-2H3/t52-,63-,64+,65-,76+;/m1./s1

InChI Key

KOOFUFFGNZKXFG-HBNMXAOGSA-N

Isomeric SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O

Origin of Product

United States

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